1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyrrolidine derivatives .
Scientific Research Applications
1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties . In medicine, it is investigated for its potential therapeutic applications, such as in the development of new drugs . In industry, it is used in the synthesis of various chemical products and materials .
Mechanism of Action
The mechanism of action of 1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interaction with biological systems .
Comparison with Similar Compounds
1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
88692-21-1 |
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Molecular Formula |
C11H18N2O4 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N,N-dipropylcarbamate |
InChI |
InChI=1S/C11H18N2O4/c1-3-7-12(8-4-2)11(16)17-13-9(14)5-6-10(13)15/h3-8H2,1-2H3 |
InChI Key |
QQULSIKQLJMKRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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